

Physical and chemical characteristics of 5-(Benzylxy)-2-bromoaniline

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Compound of Interest

Compound Name: 5-(Benzylxy)-2-bromoaniline

Cat. No.: B175192

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An In-depth Technical Guide to 5-(Benzylxy)-2-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **5-(Benzylxy)-2-bromoaniline**, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for professionals in research and development, offering available data on its properties, alongside detailed experimental protocols and data interpretation guidelines.

Core Physical and Chemical Properties

5-(Benzylxy)-2-bromoaniline is a substituted aniline derivative. Its core structure consists of a benzene ring substituted with a benzylxy group, a bromine atom, and an amino group.

Table 1: General and Physical Properties of **5-(Benzylxy)-2-bromoaniline**

Property	Value	Source
CAS Number	119879-90-2	--INVALID-LINK--
Molecular Formula	C ₁₃ H ₁₂ BrNO	--INVALID-LINK--
Molecular Weight	278.15 g/mol	--INVALID-LINK--
Physical Form	Light-red to Brown Solid	--INVALID-LINK--
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its structure.	N/A
Storage Temperature	2-8 °C	--INVALID-LINK--

Spectroscopic and Chemical Data

Detailed experimental spectroscopic data for **5-(BenzylOxy)-2-bromoaniline** is not readily available in the public domain. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for **5-(BenzylOxy)-2-bromoaniline**

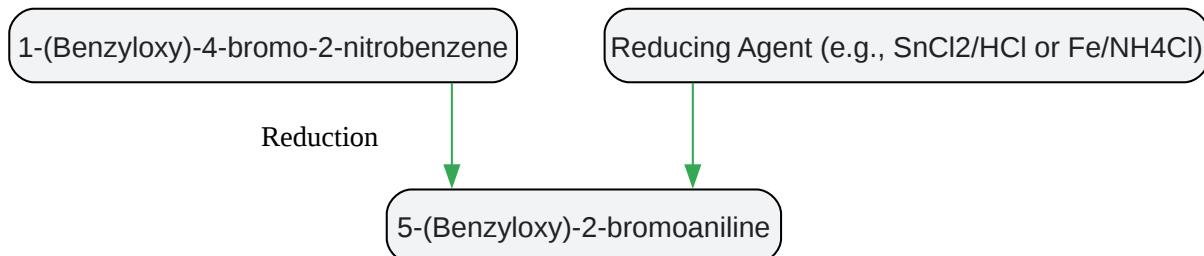
Spectroscopy	Expected Key Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (multiple signals in the range of ~6.5-7.5 ppm).- Singlet for the benzylic protons (-CH₂-) around 5.0 ppm.- Broad singlet for the amine protons (-NH₂).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons (multiple signals in the range of ~110-160 ppm).- Signal for the benzylic carbon (-CH₂) around 70 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations of the primary amine (two bands in the range of 3300-3500 cm⁻¹).- C-N stretching vibration around 1250-1350 cm⁻¹.- C-O (ether) stretching vibration around 1200-1250 cm⁻¹.- C-Br stretching vibration in the fingerprint region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (278.15).- Isotopic peak (M+2) of similar intensity due to the presence of bromine.- Characteristic fragmentation pattern involving the loss of the benzyl group.

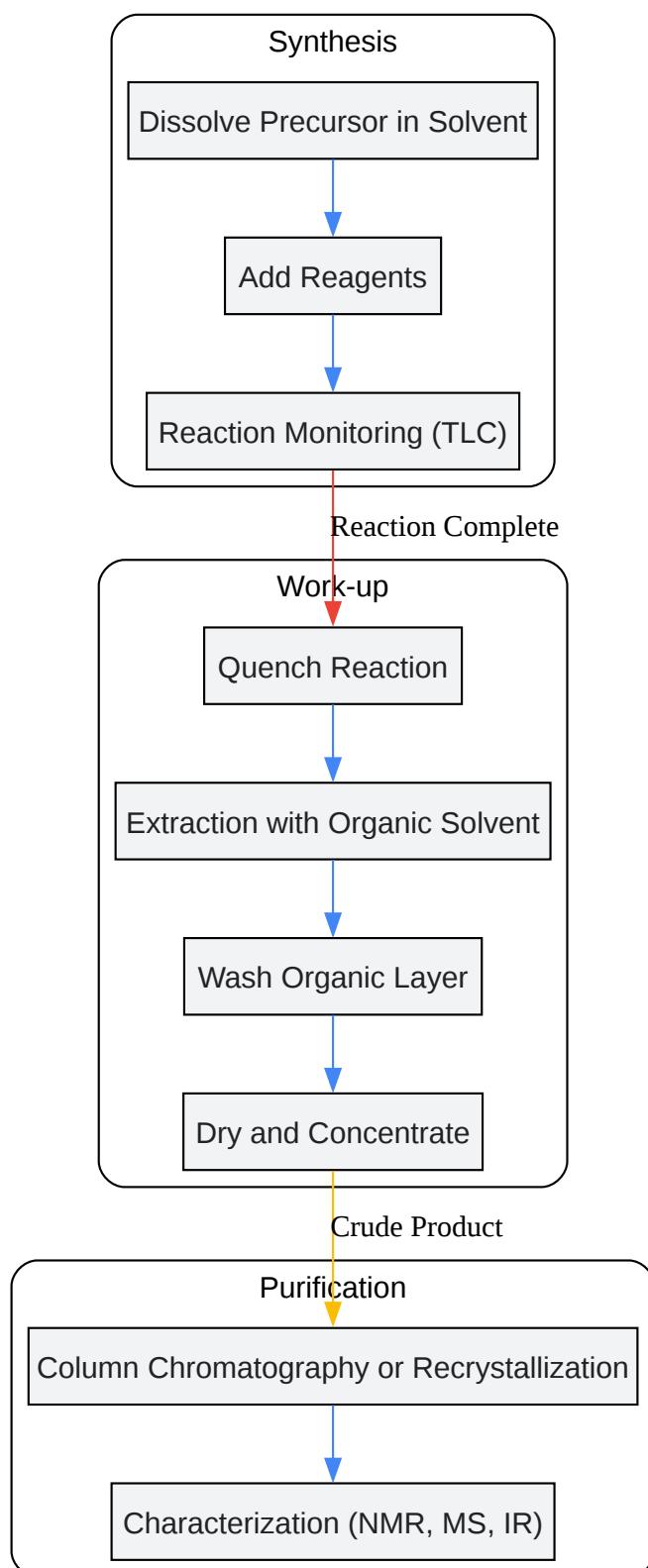
Experimental Protocols

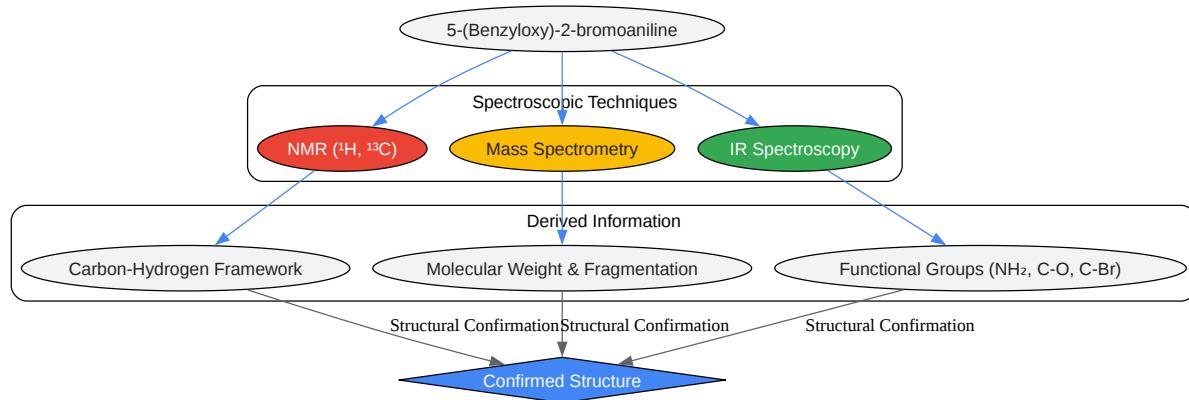
While a specific, detailed synthesis protocol for **5-(Benzylxy)-2-bromoaniline** is not widely published, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible route involves the bromination of a benzyloxyaniline precursor or the benzylation of a bromoaniline precursor. The following is a generalized protocol for a potential synthetic route.

Illustrative Synthesis Pathway

A potential synthetic route could involve the reduction of a nitro group of a precursor like 1-(benzyloxy)-4-bromo-2-nitrobenzene.





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